molecular formula C22H16ClN3O6S B4302764 (3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4302764
M. Wt: 485.9 g/mol
InChI Key: LFZLFCBTYAENBJ-MHWRWJLKSA-N
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Description

(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzylidene intermediate: This involves the reaction of 4-chlorobenzaldehyde with an appropriate indoline derivative under basic conditions.

    Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Nitration: The final step involves the nitration of the indoline ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro groups may participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzylidene-4’-methylaniline: Similar structure but lacks the sulfonyl and nitro groups.

    4-methylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the indoline and nitro groups.

    4,6-dinitroindoline: Contains the indoline and nitro groups but lacks the benzylidene and sulfonyl groups.

Uniqueness

(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is unique due to the combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLFCBTYAENBJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)Cl)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)Cl)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
Reactant of Route 3
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
Reactant of Route 6
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

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